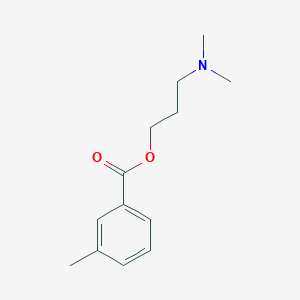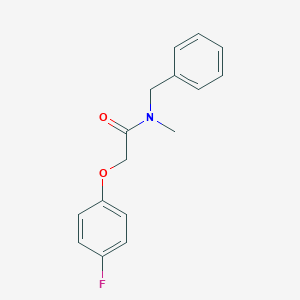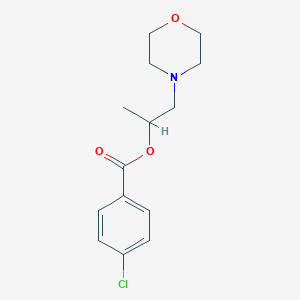![molecular formula C11H9ClN4S B295091 6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)
6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound is also known as CETT and has been synthesized using different methods. In
Mécanisme D'action
The mechanism of action of CETT is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and proteins in the target cells. It has also been suggested that it induces apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
CETT has been found to have different biochemical and physiological effects on the target cells. It has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been found to inhibit the activity of certain enzymes and proteins in bacteria and fungi, leading to their death. CETT has been found to have low toxicity towards normal cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
CETT has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under different conditions. It has also been found to be effective against a wide range of microorganisms and cancer cells. However, there are also some limitations to its use in lab experiments. CETT has low solubility in water, making it difficult to use in aqueous solutions. It also has low bioavailability, which can limit its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of CETT. One direction is to explore its potential use as a drug for cancer therapy. The synergistic effect of CETT with other drugs can also be studied further. Another direction is to study the mechanism of action of CETT in more detail. The use of CETT as an insecticide and herbicide can also be explored further. The synthesis of CETT analogs with improved solubility and bioavailability can also be studied.
Méthodes De Synthèse
The synthesis of CETT has been reported using different methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde with ethyl hydrazinecarbothioamide in the presence of a catalyst such as acetic acid. The resulting intermediate is then reacted with triethyl orthoformate and phosphorus oxychloride to obtain CETT. Other methods involve the use of different starting materials and catalysts.
Applications De Recherche Scientifique
CETT has been studied for its potential applications in various fields of science. It has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as an insecticide and herbicide. CETT has been found to be effective against different strains of bacteria, fungi, and cancer cells. It has also been found to have a synergistic effect when used in combination with other drugs.
Propriétés
Formule moléculaire |
C11H9ClN4S |
|---|---|
Poids moléculaire |
264.73 g/mol |
Nom IUPAC |
6-(2-chlorophenyl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H9ClN4S/c1-2-9-13-14-11-16(9)15-10(17-11)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3 |
Clé InChI |
VNGXVJDWHMTADE-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC=CC=C3Cl |
SMILES canonique |
CCC1=NN=C2N1N=C(S2)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4-tert-butylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B295021.png)
![2-Chloro-4-[(dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B295023.png)
![2-[(Dimethylamino)methyl]-6-methylphenyl dimethylcarbamate](/img/structure/B295025.png)

![2-[(Dimethylamino)methyl]-4-methylphenyl dimethylcarbamate](/img/structure/B295027.png)
![2-[(Dimethylamino)methyl]-3-methyl-6-(propan-2-yl)phenyl dimethylcarbamate](/img/structure/B295028.png)
![2-[(Dimethylamino)methyl]-5-methylphenyl dimethylcarbamate](/img/structure/B295029.png)

